molecular formula C20H22N2O2S B8477979 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethanamine

2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethanamine

Cat. No.: B8477979
M. Wt: 354.5 g/mol
InChI Key: QHEAMCAGWGCGLV-UHFFFAOYSA-N
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Description

2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethanamine is a complex organic compound with a unique structure that includes a pyrrole ring substituted with phenyl, methyl, and methylsulphonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethanamine typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . Another method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially on the phenyl ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethanamine involves its interaction with specific molecular targets. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethanamine apart is its specific substitution pattern on the pyrrole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethanamine

InChI

InChI=1S/C20H22N2O2S/c1-15-17(12-13-21)14-20(22(15)18-6-4-3-5-7-18)16-8-10-19(11-9-16)25(2,23)24/h3-11,14H,12-13,21H2,1-2H3

InChI Key

QHEAMCAGWGCGLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C)CCN

Origin of Product

United States

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